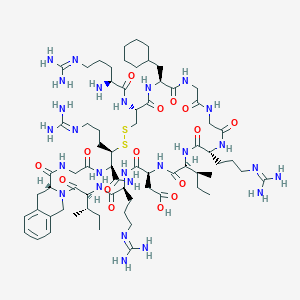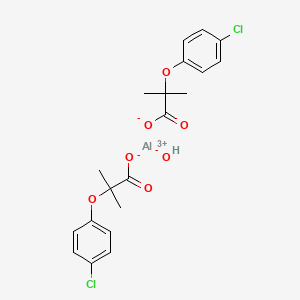
Aluminum clofibrate
Vue d'ensemble
Description
Aluminum clofibrate, also known as alfibrate, is a fibrate . It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Molecular Structure Analysis
Aluminum clofibrate has the molecular formula C20H21AlCl2O7 . Its IUPAC name is Aluminium bis(2-(4-chlorophenoxy)-2-methylpropanoate) hydroxide .
Applications De Recherche Scientifique
3D Printing and Additive Manufacturing
- Aluminum in Selective Laser Melting (SLM): Aluminum alloys are gaining attention in SLM research, favored for high-value applications. Challenges in processing aluminum due to defects are being addressed, expanding its potential in fabricating complex structures for lightweighting and increased functionality (Aboulkhair et al., 2019).
Nanotechnology and Optics
- Aluminum Plasmonic Nanoantennas: The use of aluminum for plasmonic nanostructures offers access to short-wavelength regions, compatibility with CMOS technology, and potential for low-cost, sustainable materials. Al nanorod antennas have been studied for their local optical properties and applications across the visible to UV spectral range (Knight et al., 2012).
Material Science and Engineering
- Stress Analysis in Aluminum-Silicon Alloys: Understanding the effects of silicon particle size and shape on stresses in these alloys is crucial for applications in aerospace and automotive industries. Studies using microstructural finite element methods shed light on these relationships (Saigal & Fuller, 2001).
- Tool Wear in Machining Aluminum Alloys: Research on the wear of carbide tools in high-speed machining of aluminum alloys is essential for optimizing manufacturing processes in the automotive industry (Bardetsky et al., 2007).
Energy Storage and Explosives
- Metastable Energetic Nanocomposites of Aluminum: Aluminum-based hybrid materials with metal–organic frameworks (EMOFs) show potential for high energy storage and controlled release, applicable in various energy-related sectors (He et al., 2020).
Hydrogen and Energy Storage
- Aluminum Hydride (AlH3): AlH3 and related compounds have been researched as promising hydrogen and energy storage materials, with applications ranging from rocket fuel to portable fuel cells (Graetz et al., 2011).
Spectroscopy and Chemical Analysis
- (27)Al NMR Spectroscopy in Material Science: (27)Al NMR spectroscopy has become a popular analytical tool for studying the local structure and chemistry of aluminum in various materials (Haouas et al., 2016).
Surface Engineering
- Laser-Based Surface Modifications: Modifications of aluminum and its alloys using laser treatment offer enhanced mechanical properties for engineering applications (Quazi et al., 2016).
Aluminum in Corrosion Studies
- Role of Anodic Oxide Films in Corrosion: Understanding the behavior of anodic oxide films on aluminum is critical in assessing its corrosion in various environments, which is essential for industrial applications (Takahashi & Chiba, 2017).
Construction and Civil Engineering
- Structural Applications in Engineering: Aluminum alloys are increasingly used in construction due to their favorable properties. Research has focused on their performance under various loading conditions and in different structural components (Georgantzia et al., 2021).
Chemiluminescence Detection
- Trace Aluminum Detection: A novel chemiluminescence method was developed for the direct determination of aluminum, demonstrating its application in real water sample analysis (Nie & Lu, 2008).
Aluminum Production and Numerical Simulation
- Simulation of Aluminum Production: Computational experiments and mathematical modeling are used in the modernization and development of new technologies in aluminum production (Popov & Vabishchevich, 2014).
Adjuvants in Vaccination
- Aluminum as Vaccine Adjuvant: Aluminum compounds have been used in vaccination for over 60 years, inducing efficient and long-lasting immunity, mainly as Th2 stimulators (Lindblad, 2004).
Propriétés
IUPAC Name |
aluminum;2-(4-chlorophenoxy)-2-methylpropanoate;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWVMPGQVYZHCA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[OH-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21AlCl2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum clofibrate | |
CAS RN |
24818-79-9 | |
| Record name | Aluminum clofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24818-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALUMINUM CLOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56203T2K2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



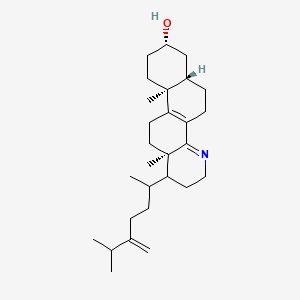
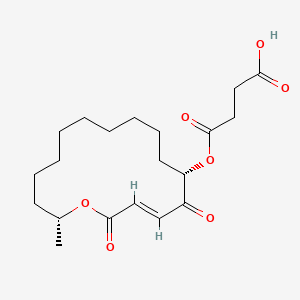
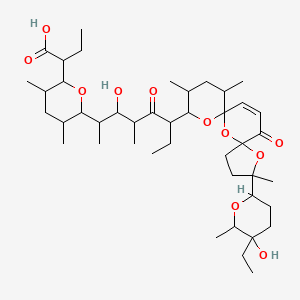
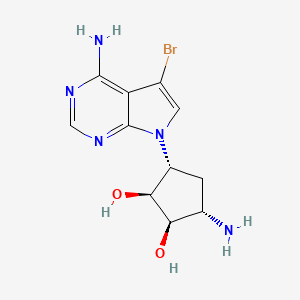
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,6R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)
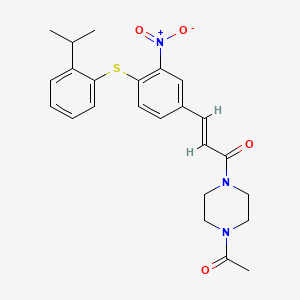
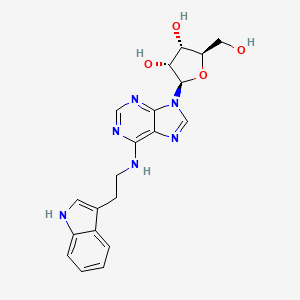
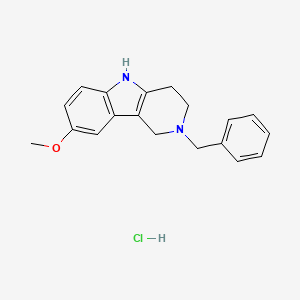
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)
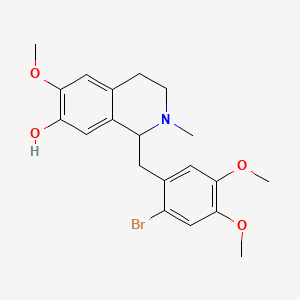
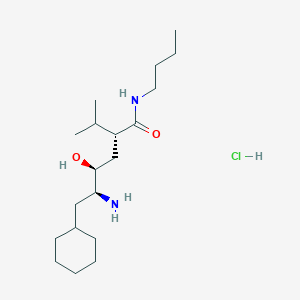
![(3S)-3-[[(2S)-2-amino-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]hexanoyl]amino]-4-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1664744.png)
![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[3-(4-sulfooxyphenyl)propanoylamino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]-methylamino]-4-oxobutanoic acid](/img/structure/B1664745.png)
